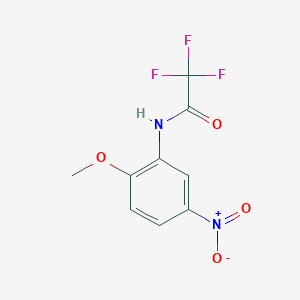![molecular formula C18H13Cl3N2S2 B185705 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine CAS No. 5589-92-4](/img/structure/B185705.png)
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazine derivative that has two sulfanyl groups attached to it, making it a promising candidate for use in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine in lab experiments is its high potency and selectivity towards specific enzymes or signaling pathways. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Another area of research is the identification of specific enzymes or signaling pathways that are targeted by this compound, which could provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Méthodes De Synthèse
The synthesis method of 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Propriétés
Numéro CAS |
5589-92-4 |
|---|---|
Nom du produit |
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine |
Formule moléculaire |
C18H13Cl3N2S2 |
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
3-chloro-4,5-bis[(4-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-5-1-12(2-6-14)10-24-16-9-22-23-18(21)17(16)25-11-13-3-7-15(20)8-4-13/h1-9H,10-11H2 |
Clé InChI |
PBPBYIBTRMVMCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)Cl)Cl |
Autres numéros CAS |
5589-92-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



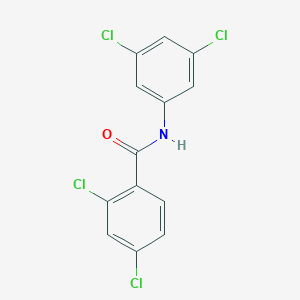
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
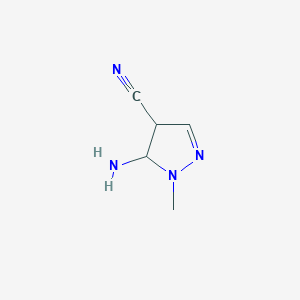
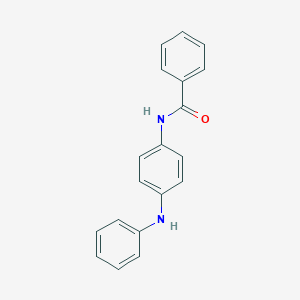
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)

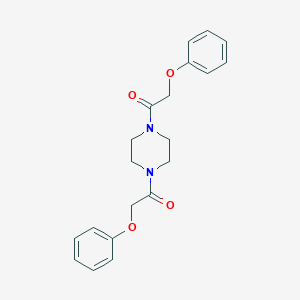
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
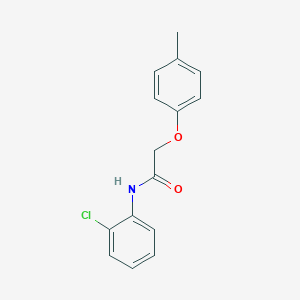
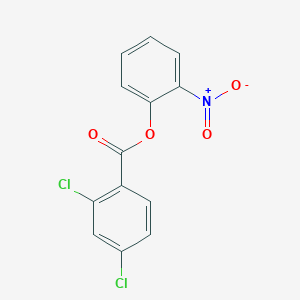
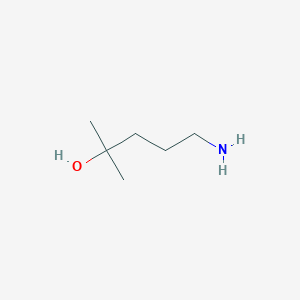
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
